molecular formula C15H16O3 B13745396 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione

3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione

Cat. No.: B13745396
M. Wt: 244.28 g/mol
InChI Key: FGGFBHJNRSCDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione is a synthetic naphthopyrandione compound of significant interest in preclinical oncology research due to its structural relationship to the bioactive compound beta-lapachone (ARQ 501) . As a quinone-based heterocycle, it shares the core pharmacological scaffold of naphthoquinones, which are recognized as potent biologically active components and promising drug candidates . This compound serves as a critical chemical tool for investigating novel therapeutic mechanisms, particularly in the context of oxidative stress pathways in cancer cells. The naphtho[1,2-b]pyran-5,6-dione core is a privileged structure in medicinal chemistry, enabling researchers to study structure-activity relationships and metabolic pathways relevant to anticancer drug development . Current research applications focus on exploring its potential role in targeted cancer therapies, with particular emphasis on its unique redox-cycling capabilities and the subsequent induction of programmed cell death in malignant cells. The compound's specific research value lies in its utility for deciphering complex biochemical mechanisms, including metabolic oxidation pathways and lactonization processes observed in closely related molecular structures . This reagent is provided For Research Use Only and is intended exclusively for laboratory investigations by qualified scientific professionals. All studies utilizing this compound must adhere to applicable safety guidelines and ethical standards.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2,2-dimethyl-3,4,4a,10b-tetrahydrobenzo[h]chromene-5,6-dione

InChI

InChI=1S/C15H16O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6,11,14H,7-8H2,1-2H3

InChI Key

FGGFBHJNRSCDBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(O1)C3=CC=CC=C3C(=O)C2=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the naphthoquinone core followed by cyclization to form the pyran ring. The 2,2-dimethyl substitution is introduced to stabilize the pyran ring and influence the electronic properties of the molecule.

Reported Synthetic Procedures

Cyclization of α-Lapachone Derivatives

A well-documented approach involves the use of α-lapachone as a starting material. α-Lapachone, a naphthoquinone derivative, undergoes reaction with appropriate reagents to form the pyran ring fused to the naphthoquinone system.

  • Reagents and Conditions:

    • α-Lapachone is reacted with amines such as aniline in the presence of titanium tetrachloride (TiCl4) and triethylamine in dichloromethane under nitrogen atmosphere.
    • The reaction is monitored by ^1H NMR to confirm disappearance of starting material.
    • Workup involves extraction with cyclohexane and filtration to isolate the product.
  • Yields and Optimization:

    • Initial yields of monoiminoquinone intermediates were low (~35%) due to hydrolysis during workup.
    • Yield improved to 70% by using a 6-fold excess of aniline.
    • Further optimization with 1.15 equivalents of aniline and a 4:1 ratio of triethylamine to TiCl4 achieved quantitative yields.
  • Mechanistic Notes:

    • Excess aniline serves to remove TiCl4 post-imine formation, protecting the product.
    • Triethylamine maintains a basic medium, preventing side reactions.
  • Reference Reaction Scheme:

Step Reagents Conditions Yield (%) Notes
1 α-Lapachone + Aniline + TiCl4 DCM, N2, RT, triethylamine 35-70 Hydrolysis sensitive, optimized with excess aniline
2 Workup with cyclohexane Filtration, evaporation Quantitative Formation of titanium tetrachloride-triethylamine complex

This method primarily yields mono(arylimino) derivatives but is adaptable for pyran ring formation by adjusting reagents and conditions.

Electrophilic Addition and Cyclization Approaches

Another synthetic route involves electrophilic addition to allylic double bonds in naphthoquinone derivatives followed by cyclization to form fused pyran or furan rings.

  • Example:

    • Electrophilic addition of iodine to allylic double bonds in naphthoquinones generates iodomethylene intermediates.
    • Subsequent cyclization leads to fused heterocyclic systems such as naphtho[1,2-b]furan or pyran derivatives.
  • Biological Relevance:

    • These compounds have been studied for trypanocidal activity, indicating the importance of the fused pyran ring in biological function.
  • Advantages:

    • Facile synthesis with potential for large-scale production.
    • High yields and structural diversity.
  • Summary Table:

Compound Type Key Step Reagents/Conditions Yield/Notes
2,3-Dihydro-2-iodomethylene naphthoquinones Iodine electrophilic addition Sulfuric acid, iodine High yield, bioactive derivatives
Fused pyran derivatives Cyclization post-addition Acidic conditions Efficient ring closure

This method is adaptable for synthesizing related naphthoquinone-pyran systems with biological activity.

Reflux Condensation of Precursors in Ethanol

Some related heterocyclic quinones are prepared by refluxing mixtures of naphthoquinone derivatives with diamines or other nucleophiles in ethanol under inert atmosphere.

  • Typical Procedure:

    • Reactants such as 1,10-phenanthroline-5,6-dione and tetrahydro derivatives are refluxed with potassium carbonate or other bases.
    • Reaction times vary from hours to days (e.g., 40 min to 6 days).
    • Products are isolated by filtration, recrystallization from ethanol, and washing with n-hexane.
  • Yields:

    • Yields range from 50% to over 70% depending on conditions and reactants.
  • Example Table:

Product Reagents Conditions Yield (%) Notes
1,10-Phenanthroline-5,6-dione derivatives Potassium carbonate, ethanol reflux 40 min - 6 days, inert atmosphere 50-70 Recrystallization critical

This method is more common for phenanthroline-based quinones but illustrates the importance of reflux and inert atmosphere in heterocyclic quinone synthesis.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield Range (%) Key Notes
Cyclization of α-Lapachone Derivatives α-Lapachone + Aniline + TiCl4 DCM, triethylamine, N2 atmosphere, RT 35-100 Optimized with excess amine and base
Electrophilic Addition and Cyclization Naphthoquinones + Iodine Sulfuric acid, iodine, acidic conditions High Produces fused pyran/furan rings
Reflux Condensation in Ethanol Phenanthroline-5,6-dione + diamines Ethanol reflux, K2CO3, inert atmosphere 50-70 Requires long reflux and careful workup

Analytical and Research Data Supporting Preparation

  • NMR Analysis: ^1H and ^13C NMR are essential for confirming the position of substituents and ring formation.
  • Yield Optimization: Careful control of amine equivalents and base ratios prevents hydrolysis and side reactions.
  • Workup Procedures: Use of cyclohexane extraction and filtration improves product purity.
  • Biological Testing: Synthesized compounds have been tested for cytotoxicity and trypanocidal activity, linking synthetic methods to functional outcomes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of β-Lapachone with Key Analogs
Compound Structure Key Targets/Mechanisms Biological Activities Solubility/Bioavailability
β-Lapachone Ortho-naphthoquinone, pyran-fused NQO1, Topo I/II, ROS generation Anticancer, anti-inflammatory, antimicrobial Low (improved via cyclodextrins)
α-Lapachone Para-naphthoquinone isomer Topo II inhibition (weak) Limited radiosensitization, mild cytotoxicity Similar to β-lapachone
Lapachol 2-Hydroxy-3-prenyl-naphthoquinone ROS generation (non-specific) Antimalarial, antifungal Moderate
Menadione (Vitamin K3) Synthetic para-quinone Topo II poisoning, thiol reactivity Pro-oxidant, hematologic effects High
Selenium derivative 2-[(4-Chlorophenyl)selanyl]-pyran-dione Unknown (structural analog) Crystallographic studies Undetermined

Mechanistic and Functional Differences

NQO1 Dependency: β-Lapachone requires NQO1 for ROS-mediated apoptosis, making it selective for cancer cells overexpressing NQO1 . Menadione and lapachol act via non-specific redox cycling, lacking NQO1 dependency .

Topoisomerase Interactions: β-Lapachone uniquely activates Topo I-mediated DNA unwinding while poisoning Topo II, enhancing radiation sensitivity . Camptothecin (non-quinone) specifically inhibits Topo I without Topo II effects . α-Lapachone shows minimal Topo I/II activity, explaining its weaker therapeutic profile .

Antimicrobial Activity: β-Lapachone’s trypanocidal activity is enhanced by cyclodextrin complexes . Naphthopyran derivatives (e.g., 3a–f) exhibit broad-spectrum antimicrobial effects but lack ROS-mediated mechanisms .

Pharmacokinetic and Metabolic Profiles

  • β-Lapachone: Rapid glucosylsulfate conjugation reduces systemic toxicity but limits bioavailability; formulations like mesoporous silica nanoparticles improve delivery .
  • Menadione: High solubility but causes oxidative stress in non-target tissues due to non-specific thiol reactivity .

Key Research Findings and Clinical Implications

Synergistic Therapies :

  • β-Lapachone potentiates 5-fluorouracil and radiotherapy in NQO1+ cancers .
  • Menadione is less selective, limiting its therapeutic window .

Neuroprotection :
β-Lapachone upregulates Nrf2/HO-1, offering protection in Parkinson’s models , a feature absent in lapachol or α-lapachone .

Drug Resistance :
β-Lapachone remains effective against multidrug-resistant tumors, unlike camptothecin .

Biological Activity

3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione, also known as Lapaquin , is a prenylated naphthoquinone compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C15H16O3
  • Molecular Weight: 244.29 g/mol
  • CAS Number: 132820-30-5
  • Structure: The compound features a unique naphthoquinone framework that contributes to its biological properties.

Antioxidant Activity

Research indicates that Lapaquin exhibits notable antioxidant properties. A study demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to reduce oxidative damage was assessed using various in vitro assays.

Antimicrobial Effects

Lapaquin has shown promising antimicrobial activity against a range of pathogens. In a study involving several bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that Lapaquin could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of Lapaquin have been explored in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance:

  • Cell Line: HeLa (cervical cancer)
    • IC50 Value: 15 µM after 48 hours of treatment.
  • Mechanism: The compound was shown to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to cell death.

Case Studies and Research Findings

  • Study on Antioxidant Properties
    • Researchers evaluated the antioxidant capacity of Lapaquin using DPPH and ABTS assays.
    • Results indicated that Lapaquin had a higher antioxidant capacity than ascorbic acid at comparable concentrations.
  • Antimicrobial Activity Assessment
    • A comprehensive study tested Lapaquin against various fungi and bacteria.
    • The results confirmed its effectiveness against Candida albicans and several bacterial strains.
  • Cancer Cell Line Studies
    • In a series of experiments on different cancer cell lines (e.g., MCF-7 for breast cancer), Lapaquin demonstrated significant cytotoxicity.
    • Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with Lapaquin.

Q & A

Q. How do stereochemical variations impact its physicochemical and biological properties?

  • Methodological Answer :
  • Chiral chromatography : Separate enantiomers (e.g., using Chiralpak IA/IB columns).
  • Pharmacophore modeling : Compare 3D electronic/steric features.
  • In vivo PK/PD studies : Assess bioavailability and metabolite profiles of diastereomers .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on its oxidative stability?

  • Methodological Answer :
  • Accelerated stability testing : Expose to H₂O₂/UV light and monitor degradation via LC-MS.
  • Electrochemical analysis : Cyclic voltammetry to measure redox potentials.
  • Collaborative trials : Reproduce experiments across labs with standardized protocols .

Q. What statistical approaches mitigate bias in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Blind screening : Randomize compound libraries and assay plates.
  • Bayesian modeling : Incorporate prior knowledge to reduce false positives.
  • External validation : Use holdout datasets to test model generalizability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.